molecular formula C16H15NO4 B3053860 Dimethyl 2-anilinobenzene-1,4-dicarboxylate CAS No. 566155-74-6

Dimethyl 2-anilinobenzene-1,4-dicarboxylate

Cat. No. B3053860
Key on ui cas rn: 566155-74-6
M. Wt: 285.29 g/mol
InChI Key: SBHNKIGYTHNEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312209B2

Procedure details

A mixture of compound 1A (4.56 g, 16.0 mmol) and lithium hydroxide monohydrate (2.0 g, 48.0 mmol) in MeOH (32 mL), THF (32 mL) and water (16 mL) was heated to reflux for 0.5 h. HPLC indicated that the reaction was complete. The organic solvents were removed under reduced pressure, and the aqueous residue was diluted with water. The pH was adjusted to 3.0 with 6N aqueous hydrochloric acid. The resulting precipitate was collected by vacuum filtration, rinsed with water and dried under reduced pressure to provide 3.95 g (96%) of 1B as a bright yellow solid. HPLC retention time=2.75 min. (Condition A) and LC/MS M++1=258+.
Quantity
4.56 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:21])[C:4]1[CH:13]=[C:12]([NH:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:7]([C:8]([O:10]C)=[O:9])=[CH:6][CH:5]=1.O.[OH-].[Li+]>CO.C1COCC1.O>[C:15]1([NH:14][C:12]2[C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=[C:4]([CH:13]=2)[C:3]([OH:21])=[O:2])[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
4.56 g
Type
reactant
Smiles
COC(C1=CC=C(C(=O)OC)C(=C1)NC1=CC=CC=C1)=O
Name
lithium hydroxide monohydrate
Quantity
2 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
32 mL
Type
solvent
Smiles
CO
Name
Quantity
32 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
16 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The organic solvents were removed under reduced pressure
ADDITION
Type
ADDITION
Details
the aqueous residue was diluted with water
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC=1C(=CC=C(C(=O)O)C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.95 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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